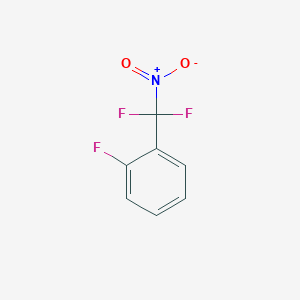
4-Fluoro-3-nitrodifluoromethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-3-nitrodifluoromethylbenzene: is an organic compound with the molecular formula C7H4F3NO2 It is a derivative of benzene, where the benzene ring is substituted with a fluoro group, a nitro group, and a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-3-nitrodifluoromethylbenzene can be synthesized through several methods. One common method involves the nitration of 4-fluorotoluene followed by difluoromethylation. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group. The difluoromethylation can be achieved using difluoromethylating agents such as bromodifluoromethane in the presence of a base like potassium carbonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-nitrodifluoromethylbenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted by nucleophiles such as phenoxide ions to form mononitrodiphenylether.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Phenoxide ions, base such as potassium carbonate.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 4-Fluoro-3-aminodifluoromethylbenzene.
Substitution: Mononitrodiphenylether.
Scientific Research Applications
4-Fluoro-3-nitrodifluoromethylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its potential to form conjugates with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with antifungal and antibacterial properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-fluoro-3-nitrodifluoromethylbenzene is primarily determined by its functional groups. The nitro group is an electron-withdrawing group, which makes the compound more reactive towards nucleophilic substitution reactions. The fluoro and difluoromethyl groups also influence the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as binding to enzymes or receptors in biological systems.
Comparison with Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the difluoromethyl group.
3-Fluoronitrobenzene: Similar structure but with the fluoro and nitro groups in different positions.
4-Nitrodifluoromethylbenzene: Similar structure but lacks the fluoro group.
Uniqueness: 4-Fluoro-3-nitrodifluoromethylbenzene is unique due to the presence of both a fluoro group and a difluoromethyl group on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for forming diverse chemical derivatives. The presence of the nitro group further enhances its utility in various chemical reactions and applications.
Properties
Molecular Formula |
C7H4F3NO2 |
|---|---|
Molecular Weight |
191.11 g/mol |
IUPAC Name |
1-[difluoro(nitro)methyl]-2-fluorobenzene |
InChI |
InChI=1S/C7H4F3NO2/c8-6-4-2-1-3-5(6)7(9,10)11(12)13/h1-4H |
InChI Key |
CHNLAIVQHPLILD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C([N+](=O)[O-])(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


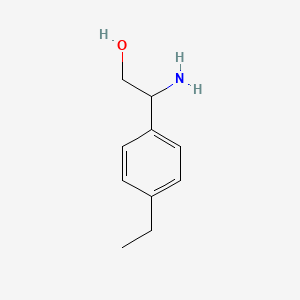
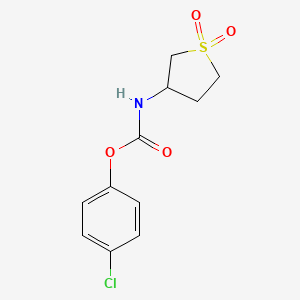
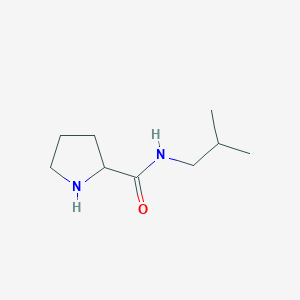


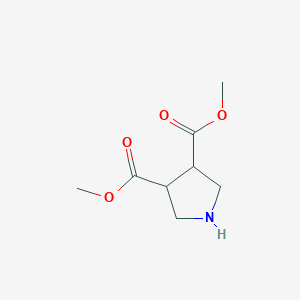
![3-({[(3-Hydroxyphenyl)amino]thioxomethyl}amino)-3-methylthiolane-1,1-dione](/img/structure/B12113641.png)

![2-[(2-Phenylquinazolin-4-yl)sulfanyl]acetic acid](/img/structure/B12113650.png)
![2-[5-(Thiophen-2-yl)-1H-1,2,4-triazol-3-yl]pyrazine](/img/structure/B12113654.png)
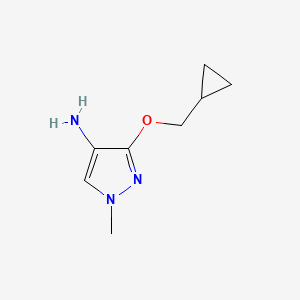
![3-[(5Z)-4-oxo-5-(pyridinium-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B12113661.png)
![5-[(3-Chloro-2-fluorophenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B12113663.png)

